molecular formula C30H30N2O7S B2722747 Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH CAS No. 2022956-37-0

Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH

Cat. No. B2722747
CAS RN: 2022956-37-0
M. Wt: 562.64
InChI Key: YZWYFYUMGKONQA-JPPLNUHZSA-N
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Description

“Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH” is a type of pseudoproline dipeptide . It is a white to off-white powder and is used in peptide and solid phase synthesis . The product number is 4096166 and the CAS number is 2022956-37-0 .


Synthesis Analysis

The 2,4-dimethoxyphenyl-pseudothiaproline is compatible with standard Fmoc/tBu protocols and can be cleaved with 80% TFA in DCM . This suggests that it is synthesized using standard peptide synthesis techniques.


Molecular Structure Analysis

The molecular formula of “this compound” is C30H30N2O7S . The molecular weight is 562.64 .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It has a molecular weight of 562.64 and a molecular formula of C30H30N2O7S . It should be stored at temperatures less than -10 °C .

Scientific Research Applications

On-Column Labeling Technique and Chiral CE

A novel method has been developed for the on-column labeling of amino acid enantiomers with 9-fluorenylmethyl chloroformate (FMOC), followed by chiral capillary electrophoresis (CE) with a binary chiral selector system and UV detection. This technique has been applied to the successful online labeling and chiral CE separation of amino acids, demonstrating its utility in the quantitative determination of amino acids with limits of detection down to 4.0 μM, allowing for the determination of D-amino acids at ratios of 1:100 (D:L) (Han & Chen, 2007).

Merrifield Peptide Synthesis Studied by NIR FT Raman Spectroscopy

The stepwise solid-phase synthesis of peptides using Fmoc as the N-α-protecting group has been investigated using near-infrared (NIR) Fourier-transform (FT) Raman spectroscopy. This study provides insights into the deprotection of the Fmoc group and the influence of the Fmoc group on the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).

Influence of Lipophilicity on Biological Activity

Research into cyclic pseudopeptides has shown the synthesis of compounds utilizing Fmoc or Boc strategy, establishing the role of the side chain for antagonist activity. This study contributes to understanding the relationship between chemical structure and biological function, particularly in the context of receptor antagonism (Quartara et al., 1994).

Photosystem II and Chlorophyll Fluorescence

Investigations into the oxygen evolution of photosystem II (PSII) in barley thylakoids treated with cyclodextrins have provided insights into the relationship between chlorophyll fluorescence induction, Fv/Fm, and oxygen evolution, highlighting the utility of Fmoc-conjugated compounds in studying the photosynthetic process (Sridharan et al., 2002).

Pseudo-Prolines for Accessing "Inaccessible" Peptides

The incorporation of pseudo-prolines as a temporary protection technique in solid-phase peptide synthesis (SPPS) demonstrates the potential to solubilize otherwise sparingly soluble peptides. This advancement offers new possibilities for accessing large peptides and conducting convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).

Future Directions

The future directions of “Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH” could involve its use in the synthesis of more complex peptides. Its ability to disrupt peptide structure and increase solubility could make it useful in the synthesis of difficult sequences .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7S/c1-17(32-31(37)40-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)29(34)33-25-16-41-28(27(25)30(35)36)23-13-12-18(38-2)14-26(23)39-3/h4-14,17,24-25,27-28H,15-16H2,1-3H3,(H,32,37)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOTXNPPUPDBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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